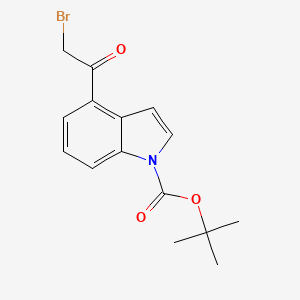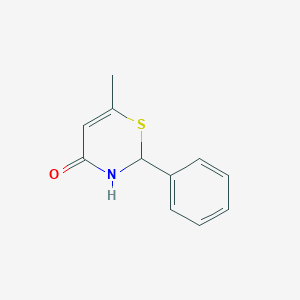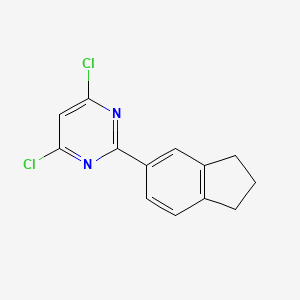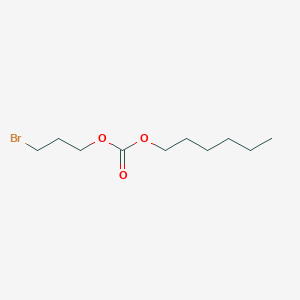
tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a bromoacetyl group attached to the indole ring, along with a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes the reaction of 4-acetylindole with bromine to introduce the bromoacetyl group. This is followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromoacetyl group.
Esterification: Reacting the brominated intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the indole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioethers, or ethers.
Oxidation and Reduction: Products include various oxidized or reduced forms of the indole ring.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions due to its reactive bromoacetyl group.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the synthesis of probes for studying biological processes.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of compounds with agricultural applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate primarily involves its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The indole ring may also interact with various molecular targets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl bromoacetate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester and bromoacetyl groups, they differ in the core structure (indole vs. piperidine).
- Reactivity: The presence of the indole ring in tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate may confer unique reactivity compared to piperidine derivatives.
- Applications: The indole derivative may have distinct applications in medicinal chemistry due to the biological relevance of the indole ring.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
88059-21-6 |
|---|---|
Molekularformel |
C15H16BrNO3 |
Molekulargewicht |
338.20 g/mol |
IUPAC-Name |
tert-butyl 4-(2-bromoacetyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-11(13(18)9-16)5-4-6-12(10)17/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
DSSOPPJFASFGIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)

![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)

![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)



![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)
